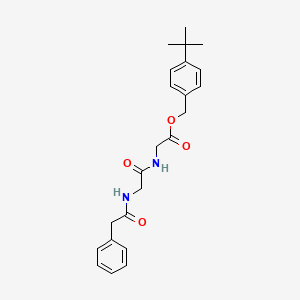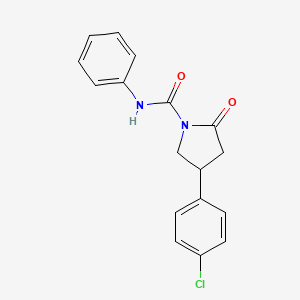![molecular formula C19H26N4O2 B4980348 ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4980348.png)
ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the piperazinecarboxylate family and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate involves the modulation of various biochemical pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. Additionally, this compound has been found to modulate the activity of various neurotransmitters in the brain, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate has been found to exhibit significant biochemical and physiological effects in various animal models. This compound has been found to reduce the levels of inflammatory mediators in the body, leading to a reduction in pain and inflammation. Additionally, this compound has been found to modulate the activity of various neurotransmitters in the brain, leading to its anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate in lab experiments include its high potency and selectivity for its target enzymes and receptors. Additionally, this compound has been found to exhibit low toxicity in animal models, making it a safe candidate for further research. The limitations of using this compound in lab experiments include its limited solubility in water and its high cost of synthesis.
Orientations Futures
The potential therapeutic applications of Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate are vast, and there are numerous future directions for research in this area. Some of the future directions include the exploration of this compound as a potential treatment for chronic pain, inflammation-related disorders, and epilepsy. Additionally, further research is needed to explore the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate involves the reaction of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde with ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate in the presence of a base. This reaction leads to the formation of the desired compound in high yields.
Applications De Recherche Scientifique
Ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate has been studied extensively for its therapeutic potential in various disease conditions. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-25-19(24)23-9-7-22(8-10-23)13-17-12-20-21-18(17)16-6-5-14(2)15(3)11-16/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNODSPGPACEOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(NN=C2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)

![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)

![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)

![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)